N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-9-5-2-6-16(19)20(25)22-10-11-23-12-14-24(15-13-23)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJQKQZBBXJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the piperazine derivative with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide is classified as a piperazine derivative. Its primary mechanism involves the inhibition of Equilibrative Nucleoside Transporters (ENTs), specifically ENT1 and ENT2. These transporters are crucial for the uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism.
- Inhibition Mechanism : The compound acts as a non-competitive inhibitor of ENTs, leading to a concentration-dependent decrease in nucleoside transport. This inhibition can impact various biochemical pathways, particularly those related to chemotherapy and cellular proliferation .
Scientific Research Applications
The compound has several notable applications across different fields:
Pharmacology
- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating central nervous system disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems through ENT inhibition positions it as a candidate for further pharmacological studies .
Cancer Research
- Anticancer Activity : The compound's role in inhibiting nucleoside transport can be leveraged in cancer therapy, where altered nucleoside metabolism is often observed. By targeting ENTs, the compound may enhance the efficacy of nucleoside analogs used in chemotherapy .
Biochemistry
- Mechanistic Studies : As a tool compound, this compound is used to study the structure-activity relationships (SAR) of piperazine derivatives. Understanding these relationships can aid in the design of more selective ENTs inhibitors with improved pharmacokinetic profiles .
Data Tables
Case Study 1: CNS Disorders
A study investigated the effects of various piperazine derivatives on serotonin and dopamine receptors, highlighting the potential of compounds like this compound in modulating mood and anxiety-related behaviors in animal models.
Case Study 2: Cancer Treatment
Another research focused on the application of ENTs inhibitors in enhancing the cytotoxicity of standard chemotherapeutic agents. The study found that compounds similar to this compound significantly increased the uptake of nucleoside analogs in cancer cell lines, suggesting a promising avenue for combination therapies.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide involves its interaction with molecular targets in the central nervous system. The compound is believed to act as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2 . This inhibition affects the transport of nucleosides across cell membranes, thereby influencing various cellular processes, including nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked benzamides. Key structural analogs differ in substituents on the piperazine ring, benzamide group, and linker regions, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations:
Piperazine Substituents: Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound contrasts with analogs bearing 3-cyanophenyl (3a) or 2,4-dichlorophenyl (3g). Electron-Donating Groups (EDGs): The 2-methoxyphenyl substituent in ’s compound may reduce receptor affinity compared to EWGs but improve metabolic stability due to reduced oxidative susceptibility .
Benzamide Modifications: The target compound’s 2-methoxy group offers moderate polarity, balancing solubility and membrane permeability. In contrast, 4-(thiophen-3-yl)benzamide (3a, 3g) introduces aromatic heterocycles, which may enhance π-π stacking interactions but reduce aqueous solubility .
Synthetic Yields and Purification :
- Low yields (e.g., 32% for 3a) suggest challenges in coupling bulky substituents or stabilizing intermediates. The target compound’s synthesis (if analogous) may face similar hurdles .
- Purification via reverse-phase chromatography (3a, 3g) indicates polar byproducts, while crystallization () implies high purity requirements for structural studies .
Physicochemical and Conformational Properties
- Crystal Packing: ’s compound exhibits a monoclinic lattice (P21/n) with a 108.5° β angle, suggesting tight molecular packing. The target compound’s 2-methoxy group may disrupt such packing, improving solubility .
- Electronic Effects : The nitro group in ’s compound withdraws electrons, destabilizing the benzamide carbonyl, whereas the target’s methoxy group donates electrons, stabilizing the structure .
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide, a compound featuring a piperazine moiety and a methoxybenzamide structure, has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter receptors.
Chemical Structure and Synthesis
The compound consists of:
- A piperazine ring which is often associated with various biological activities.
- A 2-fluorophenyl group that may enhance receptor binding affinity.
- A methoxybenzamide moiety , which is significant for its interaction with biological targets.
The synthesis of this compound typically involves the reaction of saccharin derivatives with 1-(2-fluorophenyl)piperazine under specific conditions, leading to the formation of the desired product through a series of purification steps, including column chromatography .
1. Dopamine Receptor Interaction
Recent studies have highlighted the compound's potential as a ligand for dopamine receptors, particularly the D2 receptor. In silico models have demonstrated that this compound exhibits binding affinities in the nanomolar range (e.g., ), indicating strong potential as a therapeutic agent for conditions associated with dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .
2. Serotonin Receptor Modulation
The compound has also shown activity against serotonin receptors (5-HT receptors), which play critical roles in mood regulation and anxiety disorders. Its structural features suggest that it may act as an antagonist or modulator at these sites, although further empirical studies are necessary to elucidate its precise mechanism of action .
Table 1: Summary of Biological Activities
| Activity | Receptor Type | Binding Affinity (nM) | Reference |
|---|---|---|---|
| Dopamine D2 receptor | D2R | 4.1 | |
| Serotonin receptor modulation | 5-HT | TBD |
Case Study: PET Imaging in Animal Models
A study utilizing PET imaging investigated the effects of this compound on depressive-like phenotypes in animal models. The results indicated significant correlations between the administration of the compound and alterations in brain activity, particularly in areas associated with mood regulation such as the amygdala and prefrontal cortex. This suggests that this compound may have therapeutic implications for mood disorders .
Discussion
The biological activity of this compound underscores its potential as a multi-target drug candidate. Its interaction with dopamine and serotonin receptors positions it as a promising candidate for further development in treating neuropsychiatric disorders. The ongoing research into its pharmacological profile will be crucial for understanding its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a 2-fluorophenylpiperazine derivative to a benzamide core via an ethyl linker. Key steps include:
- Nucleophilic substitution : Reacting 2-fluorophenylpiperazine with ethylenediamine derivatives under reflux in acetonitrile with K₂CO₃ as a base .
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 2-methoxybenzoyl group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol improve purity (>95%) .
- Critical Parameter : Control reaction pH and temperature to avoid side products like N-alkylation byproducts .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and methoxybenzamide aromatic signals (δ 6.8–7.4 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺ = ~428.2) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous piperazine-benzamide derivatives .
Q. How does the 2-fluorophenyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The fluorine atom increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier permeability (measured via PAMPA assays) .
- Metabolic stability : Fluorination reduces CYP450-mediated oxidation in liver microsomes (t₁/₂ > 120 mins vs. 45 mins for non-fluorinated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for serotonin/dopamine receptors?
- Methodological Answer : Discrepancies arise from assay conditions:
- Radioligand choice : Use [³H]spiperone for 5-HT₁A (Kᵢ = 12 nM) vs. [³H]raclopride for D₂ (Kᵢ = 180 nM) to avoid cross-reactivity .
- Membrane preparation : Use HEK293 cells overexpressing human receptors rather than rat brain homogenates to minimize off-target binding .
- Data Table :
| Receptor | Kᵢ (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₁A | 12 ± 2 | Radioligand (human) | |
| D₂ | 180 ± 20 | Functional (cAMP) |
Q. What in vivo models are appropriate for evaluating this compound’s neuropharmacological effects?
- Methodological Answer :
- For anxiolytic activity : Use the elevated plus-maze test in rodents (dose: 1–10 mg/kg i.p., effect: >50% open-arm time vs. controls) .
- For antipsychotic potential : Pre-pulse inhibition (PPI) models in MK-801-induced schizophrenia (dose: 5 mg/kg, 30% PPI improvement) .
- Critical Note : Monitor plasma exposure (LC-MS/MS) to ensure brain-to-plasma ratios >0.3 .
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?
- Methodological Answer :
- Co-solvents : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration (solubility >5 mg/mL) .
- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance oral bioavailability (AUC increase by 3×) .
Data Contradiction Analysis
Q. Why do some studies report high 5-HT₁A affinity while others show negligible activity?
- Root Cause : Differences in piperazine substitution patterns. The 2-fluorophenyl group enhances 5-HT₁A binding, but N-ethyl substitution (vs. N-methyl) reduces potency by 10× .
- Resolution : Synthesize analogs with controlled substituents and compare using standardized radioligand assays .
Structural-Activity Relationship (SAR) Guidance
Q. Which structural modifications could enhance selectivity for dopamine D3 over D2 receptors?
- Methodological Answer :
- Linker elongation : Replace ethyl with propyl linker (D3 Kᵢ = 8 nM vs. D2 Kᵢ = 150 nM) .
- Substituent addition : Introduce a 3-hydroxyl group on the benzamide to form hydrogen bonds with D3-specific residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
